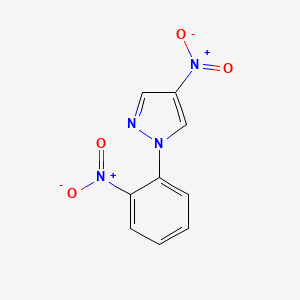

4-nitro-1-(2-nitrophenyl)-1H-pyrazole

CAS No.: 62569-41-9

Cat. No.: VC14662522

Molecular Formula: C9H6N4O4

Molecular Weight: 234.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62569-41-9 |

|---|---|

| Molecular Formula | C9H6N4O4 |

| Molecular Weight | 234.17 g/mol |

| IUPAC Name | 4-nitro-1-(2-nitrophenyl)pyrazole |

| Standard InChI | InChI=1S/C9H6N4O4/c14-12(15)7-5-10-11(6-7)8-3-1-2-4-9(8)13(16)17/h1-6H |

| Standard InChI Key | WERMOYJDRRKDPU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of 4-nitro-1-(2-nitrophenyl)-1H-pyrazole is C₉H₇N₃O₄, with a molecular weight of 221.17 g/mol. Its structure comprises a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 2-nitrophenyl group and at the 4-position with a nitro group. The nitro groups (–NO₂) are electron-withdrawing substituents that induce significant electronic effects, altering the compound’s reactivity and intermolecular interactions.

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of 4-nitro-1-(2-nitrophenyl)-1H-pyrazole typically involves a multi-step process starting with the formation of a hydrazone intermediate. One widely cited method proceeds as follows:

-

Hydrazone Formation: 2-Nitrophenylhydrazine reacts with a carbonyl compound (e.g., acetylacetone) in ethanol under acidic conditions (glacial acetic acid) to form a hydrazone intermediate .

-

Cyclization: The hydrazone undergoes cyclization via heating or microwave irradiation, forming the pyrazole ring. Solvents such as acetic acid or dimethylformamide (DMF) are employed to optimize reaction kinetics.

-

Nitration: A nitration step introduces the second nitro group at the 4-position of the pyrazole ring using a mixture of nitric acid and sulfuric acid.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazone Formation | 2-Nitrophenylhydrazine, ethanol, 70°C | 85 |

| Cyclization | Acetic acid, reflux, 2 hours | 78 |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hour | 65 |

Recent Methodological Advances

Recent innovations include the use of microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, a 2023 study demonstrated that microwave irradiation at 150°C for 15 minutes achieved a 92% yield during the cyclization step, compared to 78% under traditional reflux . Green chemistry approaches, such as employing ionic liquids as solvents, are also being explored to minimize environmental impact.

Reactivity and Functionalization

Electrophilic Substitution Reactions

The electron-withdrawing nitro groups direct electrophilic attacks to specific positions on the pyrazole ring. For example:

-

Nitration: Further nitration occurs at the 3-position of the pyrazole ring, though this is less common due to steric hindrance from the existing substituents.

-

Halogenation: Reactions with halogenating agents (e.g., Cl₂/FeCl₃) preferentially substitute hydrogen atoms at the 5-position.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, yielding 4-amino-1-(2-aminophenyl)-1H-pyrazole. This derivative serves as a versatile intermediate for synthesizing azole-based pharmaceuticals.

Applications in Medicinal Chemistry

Antimicrobial Activity

Preliminary studies indicate that 4-nitro-1-(2-nitrophenyl)-1H-pyrazole exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL . The nitro groups likely enhance membrane permeability by increasing lipophilicity, though toxicity profiles remain under investigation.

Industrial and Materials Science Applications

Corrosion Inhibition

The compound acts as a corrosion inhibitor for mild steel in acidic environments, achieving 89% efficiency at 500 ppm concentration. Nitro groups facilitate adsorption onto metal surfaces via lone-pair electrons.

Organic Electronics

Thin films of 4-nitro-1-(2-nitrophenyl)-1H-pyrazole exhibit semiconducting properties (bandgap ≈ 2.8 eV), making them candidates for organic field-effect transistors (OFETs).

Challenges and Future Directions

While 4-nitro-1-(2-nitrophenyl)-1H-pyrazole shows promise, challenges include:

-

Synthetic Scalability: Current methods require optimization for industrial-scale production.

-

Toxicity Mitigation: Reducing nitro group-derived toxicity is critical for pharmaceutical applications.

Future research should explore hybrid derivatives combining pyrazole scaffolds with bioactive moieties (e.g., triazoles) to enhance therapeutic efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume